

# PUREX Process Technical Support: Minimizing Monobutyl Phosphate (MBP) Formation[1]

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## Compound of Interest

Compound Name: 1-Butyl phosphate

Cat. No.: B12290677

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HDBP

H

MBP) To: Process Engineers, Radiochemists, and Separation Scientists

## Executive Summary & Core Mechanism

Monobutyl phosphate (H

MBP) is a secondary degradation product of Tributyl phosphate (TBP). While Dibutyl phosphate (HDBP) is the primary degradation product, H

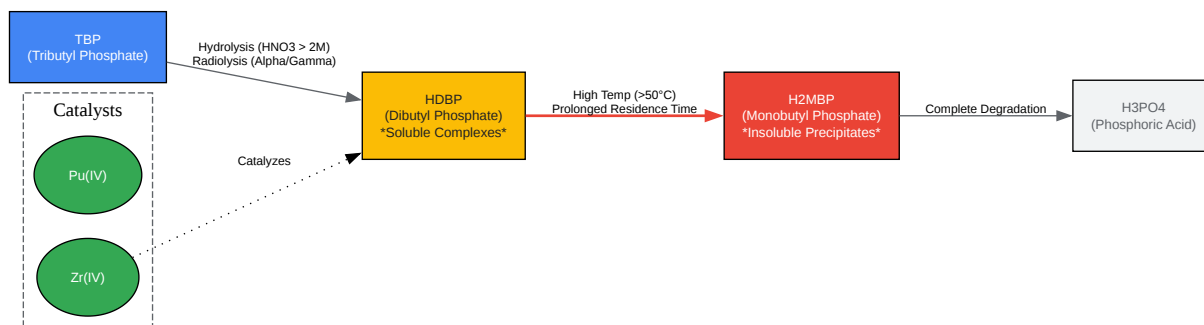
MBP is operationally more dangerous because it forms insoluble precipitates with tetravalent metal ions (Pu

, Zr

). These precipitates accumulate at liquid-liquid interfaces as "crud," causing emulsion stabilization, phase inversion, and equipment fouling.

## The Degradation Pathway

TBP degrades via two primary mechanisms: Hydrolysis (acid-catalyzed) and Radiolysis (radiation-induced). Both pathways sequentially strip butyl groups from the phosphate backbone.



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Figure 1: Stepwise degradation of TBP. Note that the conversion from HDBP to HMBP is the critical step leading to solid formation.

## Diagnostic Center: Troubleshooting & Root Cause Analysis

User Query: How do I distinguish between HDBP and HMBP issues in my contactor?

MBP issues in my contactor?

Symptom	Probable Culprit	Mechanism	Verification Test
Poor Stripping Efficiency	HDBP	Forms strong, lipophilic soluble complexes with Pu(IV)/U(VI), preventing back-extraction into the aqueous phase.	Run a batch strip with reducing agent (Fe or U). If Pu strips easily, it was HDBP-held.
Interfacial "Crud"	H MBP	Reacts with Zr(IV) or Pu(IV) to form insoluble polymeric alkyl pyrophosphates.	Isolate crud. Test solubility in 5% NaCO. H MBP precipitates often require aggressive dissolution (e.g., hot NaOH) compared to HDBP.
Phase Inversion / Emulsion	H MBP + Solids	Solid precipitates stabilize the interface (Pickering emulsion), preventing coalescence.	Centrifuge a sample. [1][2] If a third solid phase appears at the interface, H MBP is likely present.

## Prevention Protocols: Process Control

User Query: What operational parameters can I tweak to stop H

MBP formation?

### A. Temperature Control (The 50°C Rule)

Hydrolysis rates follow first-order kinetics dependent on temperature. The activation energy for TBP hydrolysis is significant; rates essentially double for every 10°C rise.

- Protocol: Maintain solvent extraction units (mixer-settlers or columns) below 50°C.
- Critical Limit: Never exceed 60°C in the presence of concentrated HNO<sub>3</sub> (>3M). At this point, the autocatalytic formation of "Red Oil" (TBP-nitrate complexes) becomes a risk, and H<sub>2</sub>O<sub>2</sub> production spikes [1, 2].

## B. Residence Time Reduction

Radiolytic degradation is a function of Total Dose = Dose Rate × Time. While you cannot easily change the dose rate (determined by fuel burn-up), you can minimize time.

- Recommendation: Switch from Mixer-Settlers to Centrifugal Contactors for high-activity cycles.
- Impact: Reduces contact time from minutes (mixer-settlers) to seconds (centrifugal contactors), linearly reducing the radiolytic yield of H<sub>2</sub>O<sub>2</sub> [3].

## C. Acidity Management

TBP hydrolysis is acid-catalyzed.[3]

- Protocol: In the stripping section, ensure the aqueous phase acidity is kept low (< 0.05 M HNO<sub>3</sub>). High acid in the strip allows HDBP to hydrolyze further into H<sub>2</sub>O<sub>2</sub> and MBP.

## Remediation: Solvent Cleanup Protocol

User Query: My solvent is already degraded. How do I remove H<sub>2</sub>O<sub>2</sub>

MBP before recycling?

Standard alkaline washing is effective for HDBP but requires optimization for H<sub>2</sub>O<sub>2</sub>

MBP due to the low solubility of Na-MBP salts in organic phases.

## Optimized Solvent Wash Workflow

Objective: Convert acidic phosphates (HDBP/H

MBP) into water-soluble sodium salts.

Step 1: The Alkaline Wash (Primary Removal)

- Reagent: 0.2 – 0.5 M Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>) or Sodium Hydroxide (NaOH).
- Condition: 40–50°C (Warm wash improves phase separation).
- Mechanism:
- Warning: If Uranium is present, carbonate is preferred over hydroxide to prevent Sodium Diuranate precipitation.

Step 2: The Acid Rinse

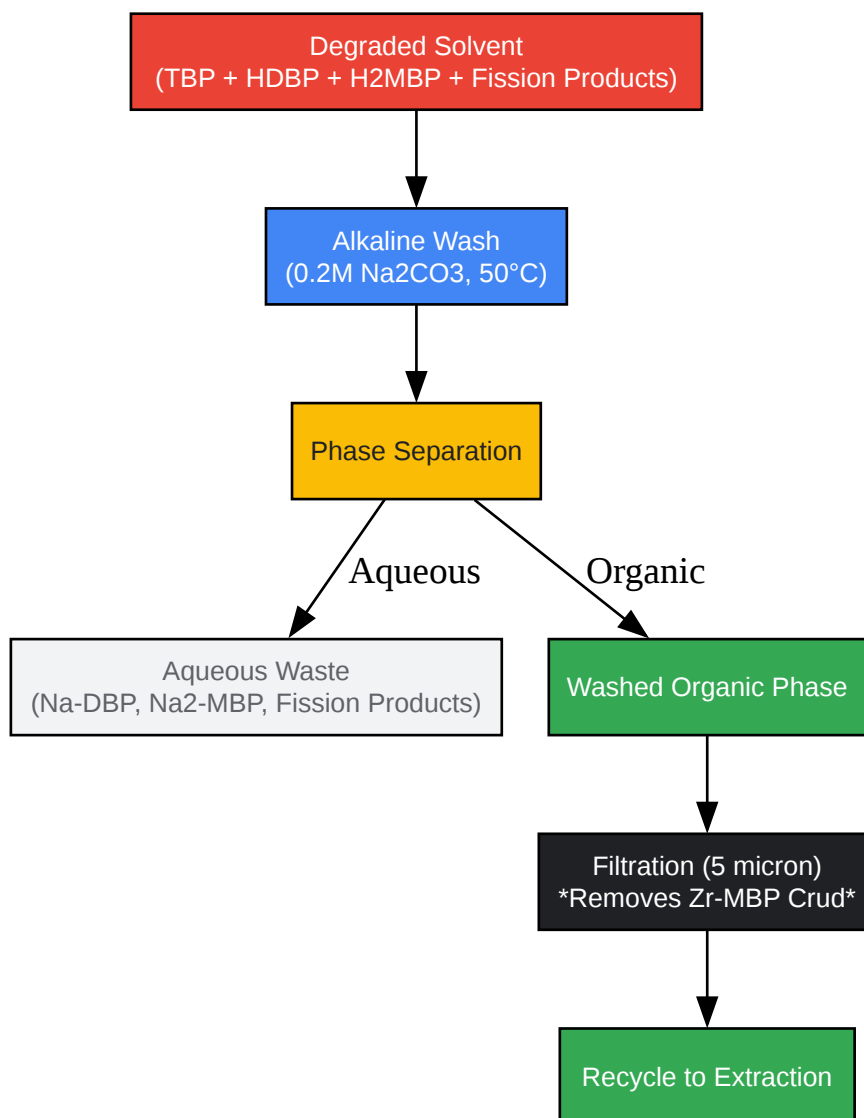
- Reagent: 0.05 M HNO<sub>3</sub>.
- Purpose: Neutralize entrained carbonate and re-equilibrate solvent acidity.

Step 3: Filtration (Crucial for H

MBP)

- Protocol: Pass the washed solvent through a 5–10 micron filter.
- Why? H

MBP-Zirconium complexes are often solid. Chemical washing removes the free acid, but the complexes must be physically filtered out to prevent crud buildup in the next cycle [4].



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Figure 2: Solvent cleanup workflow emphasizing the physical filtration step required for HMBP complexes.[2]

## FAQs: Advanced Technical Support

Q: Can I use Hydrazine instead of Sodium Carbonate? A: Yes. Hydrazine carbonate (or oxalate) is increasingly studied as a "salt-free" wash reagent. It effectively strips HDBP and H

MBP and has the advantage of being decomposable into gases (N

, CO

, H

O), reducing secondary solid waste volume. However, standard Na

CO

remains the industry baseline for robustness [5].

Q: Why does Zirconium make H

MBP issues worse? A: Zr(IV) acts as a catalyst for TBP hydrolysis, accelerating the formation of HDBP and H

MBP. Furthermore, Zr forms extremely stable, hydrophobic precipitates with H

MBP. If your feed has high Zirconium (e.g., high burn-up fuel), you must prioritize short residence times and lower temperatures strictly [6].

Q: Is "Red Oil" the same as H

MBP? A: No, but they are related. "Red Oil" is a TBP-Nitric Acid adduct that forms at high temperatures (>120°C).[4] Its decomposition is exothermic and can be explosive. H

MBP is a degradation product that accumulates during the heating that leads to Red Oil, but H

MBP itself is a solid-former, not the explosive liquid phase. However, the presence of degradation products lowers the thermal stability of the solvent mixture [1].

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